O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) (PEG-WM 10.000 Dalton): is a versatile compound widely used in various scientific fields. It is a derivative of poly(ethylene glycol) with a molecular weight of 10,000 Daltons, functionalized with maleinimido and carboxy succinimidyl ester groups. This compound is known for its ability to modify biomolecules, enhance solubility, and improve stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) involves the reaction of poly(ethylene glycol) with maleinimido and carboxy succinimidyl ester groups. The process typically includes the following steps:
- Activation of poly(ethylene glycol) with a suitable activating agent.
- Reaction with maleinimido and carboxy succinimidyl ester groups under controlled conditions.
- Purification of the final product to remove any unreacted starting materials and by-products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of poly(ethylene glycol).
- Reaction with maleinimido and carboxy succinimidyl ester groups in industrial reactors.
- Purification using techniques such as chromatography and filtration to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) undergoes various chemical reactions, including:
Substitution Reactions: The maleinimido and carboxy succinimidyl ester groups can react with nucleophiles such as amines and thiols.
Addition Reactions: The maleinimido group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Reaction Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include modified biomolecules with enhanced stability and solubility.
Scientific Research Applications
Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinking agent to modify polymers and other materials.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules to improve their stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.
Industry: Applied in the development of advanced materials with improved properties for various industrial applications.
Mechanism of Action
The mechanism of action of alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) involves the following steps:
Activation: The maleinimido and carboxy succinimidyl ester groups are activated and ready to react with nucleophiles.
Conjugation: The activated groups react with nucleophiles such as amines and thiols, forming stable covalent bonds.
Modification: The conjugation process results in the modification of biomolecules, enhancing their stability, solubility, and overall properties.
Comparison with Similar Compounds
Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) is unique compared to other similar compounds due to its specific functional groups and molecular weight. Some similar compounds include:
Alpha,omega-di-succinimidyl ester poly(ethylene glycol) (PEG-WM 20.000 Dalton): Similar structure but with a different molecular weight.
N-hydroxysuccinimide-poly(ethylene glycol)-maleimide: Similar functional groups but different molecular weight and properties.
The uniqueness of alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) lies in its specific combination of functional groups and molecular weight, making it highly versatile for various applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H127N3O35/c74-65(5-8-72-66(75)1-2-67(72)76)71-7-10-81-12-14-83-16-18-85-20-22-87-24-26-89-28-30-91-32-34-93-36-38-95-40-42-97-44-46-99-48-50-101-52-54-103-56-58-105-60-62-107-64-63-106-61-59-104-57-55-102-53-51-100-49-47-98-45-43-96-41-39-94-37-35-92-33-31-90-29-27-88-25-23-86-21-19-84-17-15-82-13-11-80-9-6-70(79)108-73-68(77)3-4-69(73)78/h1-2H,3-64H2,(H,71,74) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIQGDBALCIANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H127N3O35 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.